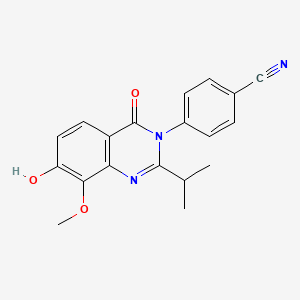![molecular formula C32H32N2O4 B14193246 N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) CAS No. 918306-26-0](/img/structure/B14193246.png)
N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) is an organic compound characterized by its complex molecular structure
Méthodes De Préparation
The synthesis of N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) typically involves a multi-step process. One common method includes the reaction of 2-ethoxybenzoyl chloride with N,N’-ethane-1,2-diyldi(2,1-phenylene)diamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Applications De Recherche Scientifique
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic and analytical purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) can be compared with similar compounds such as:
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-methoxybenzamide): This compound has a similar structure but with methoxy groups instead of ethoxy groups, leading to different chemical and biological properties.
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-chlorobenzamide):
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-hydroxybenzamide): The hydroxyl groups in this compound confer different solubility and reactivity characteristics.
Propriétés
Numéro CAS |
918306-26-0 |
|---|---|
Formule moléculaire |
C32H32N2O4 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2-ethoxy-N-[2-[2-[2-[(2-ethoxybenzoyl)amino]phenyl]ethyl]phenyl]benzamide |
InChI |
InChI=1S/C32H32N2O4/c1-3-37-29-19-11-7-15-25(29)31(35)33-27-17-9-5-13-23(27)21-22-24-14-6-10-18-28(24)34-32(36)26-16-8-12-20-30(26)38-4-2/h5-20H,3-4,21-22H2,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
LVOVHQHJFRNRHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CCC3=CC=CC=C3NC(=O)C4=CC=CC=C4OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)


![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)

![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
